



Application Notes and Protocols for Developing 2D Organoid Sheets with Invasin Coating

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For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The transition from traditional three-dimensional (3D) organoid cultures embedded in extracellular matrix (ECM) hydrogels like Matrigel® to two-dimensional (2D) monolayer formats presents significant advantages for research and high-throughput applications.[1][2][3][4] This is particularly true in the fields of drug discovery, toxicology screening, and disease modeling, where accessibility to the apical and basolateral cell surfaces, ease of imaging, and amenability to automation are crucial.[1][2][3][4][5] A key challenge in developing these 2D systems is the need for a defined, reproducible, and animal-free substrate that supports long-term self-renewal and differentiation of epithelial stem cells.

Recent advancements have identified **invasin**, an outer membrane protein from the bacterium Yersinia, as a novel and effective substrate for the culture of 2D organoid sheets.[2][3][4][6] Specifically, a C-terminal fragment of **invasin** has been shown to mediate robust adhesion of gut epithelial cells.[1][2][3][4][6] This interaction is mediated through the activation of multiple β 1 integrins, which is critical for epithelial cell growth and maintenance.[2][7]

The use of an **invasin** coating offers a fully defined, affordable, and versatile alternative to complex, undefined basement membrane extracts like Matrigel®/BME®.[1][3][4] This system supports the sustained, long-term expansion of primary epithelial cells from various tissues, including human ileum, colon, and airways, as a 2D "organoid sheet".[1] These organoid sheets maintain key physiological characteristics, including polarization, the formation of tight



junctions, and the capacity to differentiate into mature cell types such as enterocytes, goblet cells, Paneth cells, and enteroendocrine cells.[1][2][3][4] The 2D format is highly advantageous for imaging, functional assays, and high-throughput screening, making it a powerful tool for biotechnology and pharmaceutical applications.[1][2][3][4]

Key Advantages of Invasin-Coated 2D Organoid Sheets:

- Defined and Animal-Free: Provides a chemically defined and reproducible culture environment, free from the variability and animal-derived components of traditional ECMs.[1]
 [3][4]
- Long-Term Expansion: Supports the sustained, multi-passage expansion of primary epithelial cells in a 2D format.[1]
- Maintained Differentiation Potential: Cultured organoid sheets retain the ability to differentiate into all mature cell types of the native epithelium.[1][6]
- Experimental Accessibility: The 2D format allows for direct and independent access to both the apical and basolateral surfaces of the epithelial layer, which is crucial for transport, absorption, and infection studies.[1][8]
- High-Throughput Screening Compatibility: Amenable to automation and high-content imaging, facilitating large-scale drug screening and toxicity assays.[1][5][9]
- Cost-Effective: Invasin represents a more affordable alternative to Matrigel®/BME®.[1][3][4]

Quantitative Data Summary

The following tables summarize quantitative data on the efficacy of **invasin** as a coating for 2D organoid cultures.

Table 1: Adhesion of Organoid-Derived Single Cells to Different Coatings



Coating Substrate	Cell Type	Relative Light Units (RLU) - ATP-driven Luminescence	Standard Deviation (n=3)
ВМЕ	Colon	100,000	± 15,000
ВМЕ	lleum	120,000	± 20,000
Laminin521 (LN521)	Colon	95,000	± 12,000
Laminin521 (LN521)	lleum	110,000	± 18,000
Inv192 (Y. pseudotuberculosis)	Colon	105,000	± 17,000
Inv192 (Y. pseudotuberculosis)	lleum	125,000	± 22,000
Inv192 (Y. enterocolitica)	Colon	110,000	± 16,000
Inv192 (Y. enterocolitica)	lleum	130,000	± 25,000

Data is representative and compiled from findings indicating that human ileum and colon epithelial cells spontaneously adhered to culture plates coated with **Invasin** fragments, similar to their adhesion to recombinant laminin521 (LN521).[1]

Table 2: 2D Growth of Organoid-Derived Cells on Different Coatings

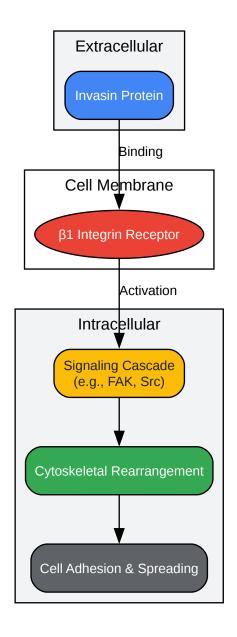


Coating Substrate	Cell Type	Cell Count (after specified culture period)	Standard Deviation (n=8)
No Coat	Colon	< 10,000	± 2,000
No Coat	lleum	< 10,000	± 2,500
ВМЕ	Colon	250,000	± 40,000
ВМЕ	lleum	300,000	± 50,000
Inv192 (Y. pseudotuberculosis)	Colon	270,000	± 45,000
Inv192 (Y. pseudotuberculosis)	lleum	320,000	± 55,000
Inv192 (Y. enterocolitica)	Colon	280,000	± 48,000
Inv192 (Y. enterocolitica)	lleum	330,000	± 60,000

Data is representative and based on studies that quantified the growth of colon and ileum organoids on different coated wells, starting from 50,000 cells per well.[1]

Signaling Pathway and Experimental Workflow Diagrams

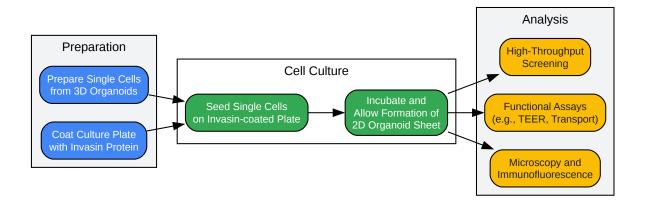




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Caption: Invasin-mediated cell adhesion signaling pathway.





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Caption: Experimental workflow for developing 2D organoid sheets.

Experimental Protocols Protocol 1: Preparation of Invasin-Coated Culture Plates

Materials:

- Recombinant Invasin protein (C-terminal fragment, e.g., Inv497)
- Sterile multi-well culture plates (e.g., 96-well, 24-well, or Transwell inserts)
- Phosphate-buffered saline (PBS), sterile
- Bovine serum albumin (BSA)

Procedure:

- Dilute the recombinant Invasin protein to a final concentration of 5 μg/mL in sterile, cold PBS.
- Add the **Invasin** solution to the desired culture wells, ensuring the entire surface is covered. For a 96-well plate, use 50 μ L per well.



- Incubate the plates overnight at 4°C to allow for protein adsorption to the plastic surface.
- The following day, aspirate the Invasin solution from the wells.
- To block non-specific cell binding, add a solution of 2% BSA in PBS to each well.
- Incubate for 30 minutes at room temperature.
- Aspirate the BSA solution and wash the wells twice with sterile PBS or DMEM/F12 medium before cell seeding. The plates are now ready for use.

Protocol 2: Generation of 2D Organoid Sheets from 3D Organoid Cultures

Materials:

- Established 3D organoid cultures in Matrigel®/BME®
- Cell recovery solution (e.g., Corning® Cell Recovery Solution) or Dispase
- · DMEM/F12 medium, ice-cold
- Trypsin/EDTA (0.05%) or TrypLE™
- Fetal bovine serum (FBS)
- Centrifuge
- Hemocytometer or automated cell counter
- **Invasin**-coated culture plates (from Protocol 1)
- Organoid growth medium

Procedure:

Aspirate the culture medium from the 3D organoid cultures.



- Add ice-cold cell recovery solution or Dispase (1:100 dilution in organoid medium) to the wells and incubate at 37°C for 30 minutes to dissolve the Matrigel®/BME®.[2]
- Mechanically disrupt the domes by pipetting up and down and transfer the organoid suspension to a conical tube.
- Wash the organoids by adding 10 mL of ice-cold DMEM/F12 and centrifuge at 600 x g for 10 minutes at 4°C.[10]
- Discard the supernatant and resuspend the organoid pellet in 1 mL of 0.05% Trypsin/EDTA or TrypLE™.
- Incubate at 37°C for 5-15 minutes, with intermittent vigorous pipetting (every 2-3 minutes) to dissociate the organoids into single cells or small clumps.[2][10]
- Neutralize the trypsin by adding 10 mL of DMEM/F12 containing 10% FBS.
- Centrifuge at 3,000 x g for 10 minutes at 4°C.[10]
- Discard the supernatant and resuspend the cell pellet in the appropriate organoid growth medium.
- · Perform a cell count.
- Seed the single cells onto the pre-coated **Invasin** plates at a density of approximately 2 x 10^5 cells per Snapwell® (12 mm diameter) or an equivalent density for other plate formats. [10]
- Culture the cells in a 37°C, 5% CO2 incubator, changing the medium every 2-3 days. A
 confluent 2D organoid sheet should form within several days to two weeks.[1]

Protocol 3: Passaging of 2D Organoid Sheets

Materials:

- Confluent 2D organoid sheets
- PBS, sterile



- Trypsin/EDTA (0.05%) or TrypLE™
- DMEM/F12 with 10% FBS
- Fresh Invasin-coated culture plates

Procedure:

- Aspirate the medium from the confluent 2D organoid sheets.
- Wash the cell layer once with sterile PBS.
- Add a minimal volume of Trypsin/EDTA or TrypLE™ to cover the cell surface and incubate at 37°C for 5-10 minutes, or until the cells begin to detach.
- Neutralize the trypsin with DMEM/F12 containing 10% FBS.
- Collect the cell suspension and gently pipette to ensure a single-cell suspension.
- Centrifuge the cells, discard the supernatant, and resuspend the pellet in fresh organoid growth medium.
- The cells can then be re-plated onto freshly prepared **Invasin**-coated plates at a desired split ratio (e.g., 1:4 or 1:8) for further expansion.[1] Human ileum and airway 2D cultures have been successfully passaged weekly at a 1:8 split ratio for over 24 passages.[1]

Protocol 4: Immunofluorescence Staining of 2D Organoid Sheets

Materials:

- 2D organoid sheets cultured on Transwell inserts or chamber slides
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS (PBST)
- Blocking solution (e.g., 2% BSA in PBST)



- Primary antibodies (e.g., against cell junction proteins like E-cadherin or ZO-1, or differentiation markers)
- · Fluorescently labeled secondary antibodies
- DAPI (for nuclear counterstaining)
- Mounting medium

Procedure:

- Gently wash the 2D organoid sheets with PBS.
- Fix the cells with 4% PFA for 30 minutes at room temperature.[1]
- · Wash three times with PBST.
- Permeabilize the cells with 1% Triton X-100 in PBS for 30 minutes at room temperature.[1]
- Wash three times with PBST.
- Block non-specific antibody binding with blocking solution for 1 hour at room temperature.[1]
- Incubate with primary antibodies diluted in blocking solution overnight at 4°C.
- · Wash three times with PBST.
- Incubate with fluorescently labeled secondary antibodies and DAPI diluted in blocking solution for 1-2 hours at room temperature, protected from light.
- Wash three times with PBST.
- Mount the Transwell membrane or coverslip onto a microscope slide using mounting medium.
- Image using a confocal or fluorescence microscope.



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